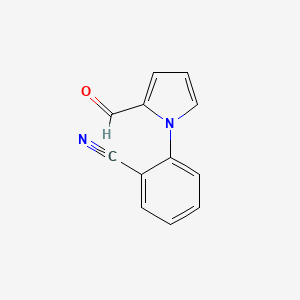

![molecular formula C24H22FN5O B2993227 1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide CAS No. 1207041-22-2](/img/structure/B2993227.png)

1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide” are not detailed in the available resources, thiazole derivatives are known to undergo a variety of chemical transformations . For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

Research on the synthesis of new heterocyclic derivatives, including those related to "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide," has shown potential in the treatment of Alzheimer’s disease. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s therapy. The studies demonstrate that some derivatives exhibit promising AChE inhibitory activity, suggesting their potential as new drug candidates for Alzheimer’s disease treatment (Rehman et al., 2018).

Anticancer Activity

The development of indapamide derivatives, incorporating elements of the "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide" structure, has been explored for their pro-apoptotic activity as anticancer agents. One specific derivative demonstrated significant growth inhibition of melanoma cell lines, suggesting the potential of these compounds in cancer therapy. The study highlights the compound’s ability to inhibit human carbonic anhydrase isoforms, which are relevant in cancer biology (Yılmaz et al., 2015).

Antimicrobial Activity

The synthesis of new compounds with structural features similar to "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide" has been reported for their antimicrobial properties. These compounds have been tested against various bacterial and fungal pathogens, showing significant antimicrobial activity. This research supports the potential use of these derivatives in treating infectious diseases (Vinaya et al., 2009).

Antiviral Activity

The exploration of thiadiazole sulfonamide derivatives, bearing a resemblance to "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide," for their antiviral properties has unveiled certain compounds with activity against the tobacco mosaic virus. This discovery opens avenues for the development of novel antiviral agents (Chen et al., 2010).

Enzyme Inhibition for Therapeutic Applications

Research has also focused on synthesizing derivatives for enzyme inhibition with therapeutic applications, including carbonic anhydrase inhibitors. These inhibitors, derived from the structure of "1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide," have shown potential in treating conditions like glaucoma, edema, and epilepsy, through their action on different isozymes of carbonic anhydrase (Turkmen et al., 2005).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of thiazole derivatives . Additionally, more research could be conducted to develop efficient synthesis methods for this compound and similar compounds .

Eigenschaften

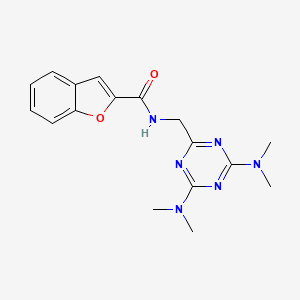

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-propan-2-ylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O/c1-16(2)18-5-3-17(4-6-18)15-27-24(31)22-23(19-11-13-26-14-12-19)30(29-28-22)21-9-7-20(25)8-10-21/h3-14,16H,15H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJKXCMQNBNKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

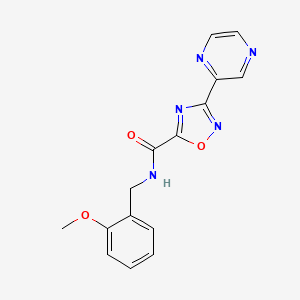

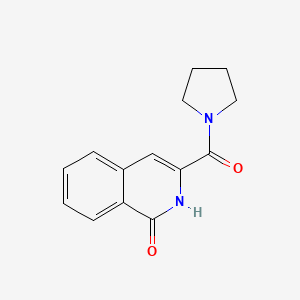

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)

![Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2993148.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993151.png)

![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2993158.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2993162.png)